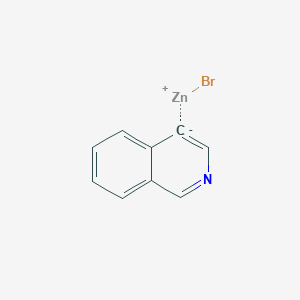

4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran is a chemical compound used in various synthetic applications. It is a solution of 4-Isoquinolinzinc bromide in Tetrahydrofuran, a common solvent in organic chemistry. This compound is often utilized in organozinc chemistry, which involves the use of organozinc reagents in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4-Isoquinolinzinc bromide typically involves the reaction of isoquinoline with zinc bromide in the presence of Tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction conditions often include low temperatures to ensure the stability of the organozinc reagent.

Industrial Production Methods

In an industrial setting, the production of 4-Isoquinolinzinc bromide may involve large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The process may also include purification steps such as filtration and distillation to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4-Isoquinolinzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It can act as a nucleophile in addition reactions with electrophiles.

Transmetalation: It can participate in transmetalation reactions with other metal halides.

Coupling Reactions: It is often used in coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with 4-Isoquinolinzinc bromide include halides, aldehydes, and ketones. The reactions are typically carried out in the presence of a catalyst, such as palladium or nickel, under an inert atmosphere. The conditions may vary depending on the specific reaction, but they often involve moderate temperatures and anhydrous solvents.

Major Products

The major products formed from reactions involving 4-Isoquinolinzinc bromide depend on the specific reaction and reagents used. For example, in a coupling reaction with an aryl halide, the major product would be an aryl-isoquinoline derivative.

Wissenschaftliche Forschungsanwendungen

Properties of Tetrahydrofuran

Tetrahydrofuran is a colorless, low-viscosity liquid with excellent solvent capabilities for both polar and non-polar compounds. It is miscible with water and many organic solvents, making it ideal for various chemical reactions. The properties of THF include:

- Boiling Point : 66°C

- Freezing Point : -108.5°C

- Specific Gravity : 0.886-0.889

These characteristics contribute to THF's effectiveness as a solvent in numerous applications, including organic synthesis and polymerization reactions .

Applications in Organic Synthesis

-

Catalysis :

- The complex formed by 4-Isoquinolinzinc bromide acts as a catalyst in various organic reactions. It is particularly effective in facilitating C-C bond formation through cross-coupling reactions, which are essential in synthesizing complex organic molecules.

- Grignard Reactions :

- Synthesis of Isoquinoline Derivatives :

Case Study 1: Synthesis of Benzothiazole–Isoquinoline Derivatives

A study demonstrated the efficacy of 4-Isoquinolinzinc bromide in synthesizing benzothiazole–isoquinoline derivatives, which showed significant inhibitory effects on monoamine oxidase (MAO) enzymes—important targets for treating neurodegenerative diseases. The derivatives exhibited varying degrees of potency based on their structural modifications .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 4a | 9.13 | MAO-B Inhibitor |

| 4b | 40.84 | MAO-B Inhibitor |

| 4c | 48.45 | MAO-B Inhibitor |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of isoquinoline derivatives synthesized using 4-Isoquinolinzinc bromide. The results indicated that certain compounds displayed significant activity against pathogenic bacteria, suggesting potential therapeutic applications .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 7a | 6.25 | Mycobacterium smegmatis |

| 9c | <10 | Pseudomonas aeruginosa |

Wirkmechanismus

The mechanism of action of 4-Isoquinolinzinc bromide involves its role as a nucleophile in various chemical reactions. It can form bonds with electrophilic centers in other molecules, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

4-Isoquinolinzinc bromide can be compared with other organozinc compounds, such as:

Phenylzinc bromide: Used in similar nucleophilic addition and coupling reactions.

Methylzinc bromide: Another organozinc reagent with similar reactivity but different selectivity.

Ethylzinc bromide: Used in organic synthesis with different steric and electronic properties.

The uniqueness of 4-Isoquinolinzinc bromide lies in its specific reactivity and selectivity, making it a valuable reagent in various synthetic applications.

Biologische Aktivität

4-Isoquinolinzinc bromide, particularly in a 0.5 M concentration dissolved in tetrahydrofuran (THF), represents a significant compound in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

4-Isoquinolinzinc bromide is a coordination complex where zinc acts as a central atom coordinated by an isoquinoline ligand. The choice of THF as a solvent is crucial due to its ability to stabilize the zinc coordination and enhance solubility, which can affect the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of zinc complexes, including 4-Isoquinolinzinc bromide, often involves interactions with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : Zinc ions are known to interact with enzymes, potentially inhibiting their activity. For instance, studies have shown that quinoline-based compounds can inhibit carbonic anhydrase (CA) isoforms, suggesting that zinc coordination may enhance this inhibitory effect .

- Anticancer Activity : Zinc complexes have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of reactive oxygen species (ROS) and interference with tubulin polymerization, leading to apoptosis in cancer cells .

- Antiviral Properties : Recent research indicates that certain zinc complexes exhibit antiviral activity against viruses such as H5N1 and potentially SARS-CoV-2, although further studies are required to elucidate the exact pathways involved .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various zinc complexes against human cancer cell lines. The results indicated that 4-Isoquinolinzinc bromide exhibited significant cytotoxicity with IC50 values comparable to established anticancer agents. Specifically, the compound showed efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

In vitro assays assessed the inhibitory effects of 4-Isoquinolinzinc bromide on human carbonic anhydrase isoforms I and II. The compound demonstrated variable inhibition rates, with KIs indicating strong binding affinity for hCA II compared to hCA I. This suggests that the isoquinoline moiety plays a critical role in enhancing the inhibitory activity through zinc coordination .

Data Tables

| Biological Activity | IC50 Values (µM) | Target |

|---|---|---|

| Anticancer (MCF-7) | 15 | Breast Cancer |

| Anticancer (A549) | 18 | Lung Cancer |

| Carbonic Anhydrase Inhibition | 0.083 - 9.091 | hCA I & II |

Eigenschaften

IUPAC Name |

bromozinc(1+);4H-isoquinolin-4-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.BrH.Zn/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-4,6-7H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQAGSSBRNEDNW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2[C-]=CN=CC2=C1.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.